N-Methyl Amisulpride

Description

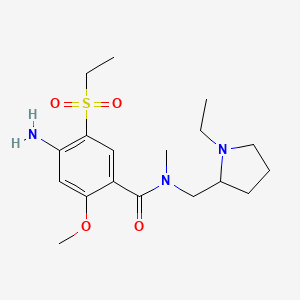

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLIJXXZFCRLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-22-0 | |

| Record name | N-Methyl amisulpride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Methyl Amisulpride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride, also known as LB-102, is an investigational benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride. Developed to enhance central nervous system penetration, this compound exhibits a distinct polypharmacological profile, primarily acting as a potent antagonist at dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT7 and 5-HT2B receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor binding affinities, the associated downstream signaling pathways, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel antipsychotic agents.

Introduction

This compound is a novel psychoactive compound currently under investigation for the treatment of schizophrenia.[1] As the N-methylated analogue of amisulpride, it was designed with increased lipophilicity to improve its permeability across the blood-brain barrier, potentially allowing for lower therapeutic doses and a more favorable side-effect profile compared to its parent compound.[1] The therapeutic effects of this compound are believed to be mediated through its interactions with multiple neurotransmitter receptor systems. This guide will provide an in-depth examination of its mechanism of action, focusing on its primary molecular targets.

Receptor Binding Profile

The primary mechanism of action of this compound is its antagonist activity at several key G-protein coupled receptors (GPCRs). Its binding affinity for these receptors has been quantified using radioligand binding assays. A notable characteristic of this compound is its stereoselectivity, with its enantiomers exhibiting differential affinities for its primary targets.

Quantitative Binding Affinity Data

The binding affinities (Ki) of racemic this compound (LB-102) and its individual enantiomers for human dopamine D2 and serotonin 5-HT7 receptors are summarized in the table below. For context, data for the parent compound, amisulpride, at dopamine D3 and serotonin 5-HT2B receptors are also included, as this compound is known to be an antagonist at these receptors as well.[1]

| Compound | Receptor | Ki (nM) |

| Racemic this compound (LB-102) | Dopamine D2 | 0.82 ± 0.02 |

| Serotonin 5-HT7 | 31 ± 1 | |

| (S)-N-Methyl Amisulpride | Dopamine D2 | High Affinity |

| (R)-N-Methyl Amisulpride | Serotonin 5-HT7 | High Affinity |

| Racemic Amisulpride | Dopamine D2 | 2.8 |

| Dopamine D3 | 3.2 | |

| Serotonin 5-HT2B | 13 ± 1 | |

| Serotonin 5-HT7 | 11.5 ± 0.7 |

Note: Specific Ki values for the individual enantiomers of this compound were not provided in the primary literature, however, it is established that the S-enantiomer has a significantly higher affinity for the D2 receptor, while the R-enantiomer has a higher affinity for the 5-HT7 receptor.

Signaling Pathways

As an antagonist, this compound blocks the downstream signaling cascades normally initiated by the binding of endogenous ligands (dopamine and serotonin) to their respective receptors.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are coupled to Gi/o G-proteins. Antagonism of these receptors by this compound inhibits both canonical G-protein dependent signaling and non-canonical β-arrestin dependent signaling.

Canonical D2/D3 receptor signaling involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. This compound blocks this pathway, thereby preventing the dopamine-mediated inhibition of neuronal activity.

References

N-Methyl Amisulpride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride, identified by the developmental code name LB-102, is a novel, second-generation atypical antipsychotic currently under investigation for the treatment of schizophrenia. As the N-methylated analog of the established antipsychotic Amisulpride, it exhibits a multi-receptor antagonist profile with high affinity for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT7 and 5-HT2B receptors.[1][2] This structural modification is designed to enhance lipophilicity, thereby improving its ability to cross the blood-brain barrier. This guide provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, experimental protocols, and associated signaling pathways of this compound.

Chemical Structure and Properties

This compound is a substituted benzamide (B126) derivative. The core structure is similar to Amisulpride, with the key difference being the methylation of the amide nitrogen.

Chemical Structure:

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide | [2] |

| Synonyms | LB-102, N-Methylamisulpride, Amisulpride impurity H | [2][[“]] |

| CAS Number | 1391054-22-0 | [2] |

| Molecular Formula | C₁₈H₂₉N₃O₄S | [2] |

| Molecular Weight | 383.5 g/mol | [2] |

| Appearance | Solid powder | [[“]] |

| Solubility | Soluble in DMSO | [[“]] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [[“]] |

Pharmacological Properties

This compound functions as a potent antagonist at dopamine D2 and D3 receptors and serotonin 5-HT7 and 5-HT2B receptors.[1] This multi-target engagement is believed to contribute to its antipsychotic efficacy.

Receptor Binding Affinity

In vitro studies have characterized the binding profile of this compound, demonstrating high affinity for its primary targets.

Table 2: In Vitro Receptor Binding Affinities of this compound (LB-102)

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

| This compound (LB-102) | Dopamine D2 | 0.82 ± 0.02 (Kd) |

| Dopamine D3 | Not explicitly reported, but described as a potent antagonist. | |

| Serotonin 5-HT7 | 31 ± 1 (Kd) | |

| Amisulpride (for comparison) | Dopamine D2 | 3.0 |

| Dopamine D3 | 3.5 | |

| Serotonin 5-HT7 | 11.5 |

Kᵢ values for Amisulpride are from Abbas et al., 2009. Kd values for LB-102 are from a 2019 ACS Omega publication.[4]

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound from a pharmaceutical development setting is proprietary, a general synthetic route can be inferred from the synthesis of its parent compound, Amisulpride, followed by an N-methylation step. A plausible, generalized laboratory-scale synthesis is outlined below.

Workflow for a Plausible Synthesis of this compound:

Caption: Plausible synthetic workflow for this compound.

Generalized N-Methylation Protocol:

-

Dissolution: Dissolve Amisulpride in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise to deprotonate the amide nitrogen.

-

Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its completion using thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Radioligand Binding Assay Protocol

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptors.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl₂).

-

Competition Binding: In a microplate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of this compound.

-

Incubation: Incubate at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of intracellular signaling cascades downstream of the D2 and 5-HT7 receptors.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase.

Caption: D2 receptor signaling antagonism by this compound.

By blocking the D2 receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cAMP levels and downstream signaling.

Serotonin 5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a Gαs-coupled receptor, and its activation stimulates adenylyl cyclase.

Caption: 5-HT7 receptor signaling antagonism by this compound.

As an antagonist of the 5-HT7 receptor, this compound blocks the serotonin-induced stimulation of adenylyl cyclase, leading to a decrease in cAMP production and subsequent modulation of downstream effectors like the ERK/MAPK pathway.

Conclusion

This compound is a promising investigational drug for schizophrenia with a well-defined mechanism of action as a D2/D3 and 5-HT7/5-HT2B receptor antagonist. Its enhanced lipophilicity over Amisulpride may offer an improved therapeutic profile. This technical guide has summarized the currently available information on its chemical structure, properties, pharmacology, and relevant experimental methodologies to serve as a valuable resource for the scientific community. Further research and clinical trial data will be crucial in fully elucidating its therapeutic potential and safety profile.

References

An In-depth Technical Guide to the Synthesis Pathways for N-Methyl Amisulpride

For Researchers, Scientists, and Drug Development Professionals

N-Methyl Amisulpride (B195569), also known as LB-102, is the N-methylated analog of the atypical antipsychotic drug amisulpride.[1][2] Developed by LB Pharmaceuticals, N-Methyl Amisulpride is designed with enhanced lipophilicity to improve its penetration across the blood-brain barrier.[1][3] This modification aims to achieve therapeutic efficacy at lower doses compared to its parent compound, potentially reducing peripheral side effects.[1] This document provides a comprehensive overview of the synthesis pathways for this compound, detailed experimental protocols, and an exploration of its primary signaling pathways.

Core Synthesis Pathways

The synthesis of this compound can be logically approached in two main stages:

-

Synthesis of the core benzamide (B126) structure: This involves the preparation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

-

Synthesis of the N-methylated side chain and final condensation: This stage focuses on preparing N-ethyl-2-(methylaminomethyl)pyrrolidine and its subsequent coupling with the benzamide core.

An alternative and more direct approach involves the N-methylation of amisulpride itself.

Pathway 1: Synthesis via N-Methylated Pyrrolidine Intermediate

This pathway involves the initial synthesis of the two key precursors followed by their condensation.

1.1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (IV)

The synthesis of this crucial intermediate can begin from 4-aminosalicylic acid. The process involves methylation, nitration, deacetylation, diazotization, ethylthiolation, oxidation, and hydrolysis.[4] A more streamlined approach involves the direct oxidation of an ethylthio intermediate.[5]

Workflow for the Synthesis of the Benzamide Core

Caption: Synthesis of the benzamide core.

1.2: Synthesis of N-ethyl-2-(methylaminomethyl)pyrrolidine (V)

This N-methylated side chain is synthesized from N-ethyl-2-aminomethylpyrrolidine. The synthesis involves a protection-methylation-deprotection sequence, as detailed in a patent for a related impurity.[[“]]

Workflow for the Synthesis of the N-Methylated Side Chain

References

- 1. N-Methylamisulpride - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. lbpharma.us [lbpharma.us]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin/5‐HT7 receptor provides an adaptive signal to enhance pigmentation response to environmental stressors through cAMP‐PKA‐MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

N-Methyl Amisulpride: An In-Depth Technical Guide to a High-Affinity Dopamine D2/D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride (B195569) (also known as LB-102) is a novel benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride.[1] It functions as a potent and selective antagonist of dopamine (B1211576) D2 and D3 receptors, which are key targets in the treatment of various neuropsychiatric disorders, most notably schizophrenia.[2][3] This technical guide provides a comprehensive overview of N-Methyl Amisulpride, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization. A key feature of this compound is its enhanced lipophilicity compared to its parent compound, amisulpride, which is expected to improve its penetration of the blood-brain barrier.[1] This could lead to a higher ratio of brain to peripheral concentrations, potentially offering a better therapeutic window and a reduced side-effect profile.[1]

Pharmacological Profile

This compound's mechanism of action is primarily defined by its high-affinity antagonism of D2 and D3 dopamine receptors. Like its parent compound, it also shows activity as a serotonin (B10506) 5-HT7 receptor antagonist.[2][4]

Receptor Binding Affinity

This compound demonstrates a high affinity for both D2 and D3 dopamine receptors, comparable to amisulpride. The S-enantiomer is considered the active form, responsible for this high-affinity binding.[5][6]

Table 1: Comparative Binding Affinities (Ki) of Amisulpride and this compound

| Compound | Receptor Subtype | Ki (nM) | Notes |

| Amisulpride | Human Dopamine D2 | 2.8 | Ki value for the racemate.[7][8] |

| Amisulpride | Human Dopamine D3 | 3.2 | Ki value for the racemate.[7][8] |

| This compound (LB-102) | Dopamine D2/D3 | < 1 | Strong inhibitor activity.[9] |

| This compound (LB-102) | Serotonin 5-HT7 | ~30 | Moderate inhibitor activity.[9] |

Functional Activity

As a competitive antagonist, this compound binds to D2 and D3 receptors without eliciting an intrinsic response. Instead, it blocks the binding of the endogenous agonist, dopamine, thereby inhibiting the downstream signaling cascades typically initiated by receptor activation. D2-like receptors (D2, D3, and D4) are canonically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] this compound's antagonism prevents this dopamine-induced reduction in cAMP.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies are crucial for determining the extent and duration of receptor engagement in the living brain. Studies with this compound (LB-102) have demonstrated its ability to achieve significant D2/D3 receptor occupancy at doses lower than those required for amisulpride, likely due to its improved brain penetration.[9][11]

Table 2: In Vivo Dopamine D2/D3 Receptor Occupancy (RO)

| Compound | Species | Dose | Receptor Occupancy (%) | Time Point |

| This compound (LB-102) | Mouse | 100 mg/kg (oral) | 68 | 2 hours post-dose |

| Amisulpride | Mouse | 100 mg/kg (oral) | 38 | 2 hours post-dose |

| This compound (LB-102) | Human | 75 - 100 mg (single oral dose) | 60 - 75 | Sustained |

| Amisulpride | Human | 400 mg | ~60-75 | Not specified |

Data for human amisulpride occupancy is presented for context and may vary based on the specific study.[9]

Signaling Pathways and Mechanism of Action

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway.[12] Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G-protein heterotrimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[[“]] This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA).[[“]]

In addition to this canonical G-protein-dependent pathway, D2/D3 receptors can also signal through G-protein-independent pathways involving β-arrestins.[12] Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only leads to receptor desensitization and internalization but can also initiate distinct signaling cascades by acting as a scaffold for other signaling proteins like MAP kinases.[14]

Mechanism of this compound Antagonism

This compound acts as a competitive antagonist at the D2/D3 receptor. It occupies the same binding site as dopamine but does not induce the conformational change necessary for receptor activation. By physically blocking dopamine's access to the receptor, it prevents the initiation of the signaling cascades described above.

Experimental Protocols

The characterization of a D2/D3 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[15]

-

Materials:

-

Membrane preparation from cells expressing recombinant human D2 or D3 receptors.

-

Radioligand (e.g., [³H]Spiperone or [³H]Raclopride).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[15]

-

96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound. Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known D2/D3 antagonist like unlabeled haloperidol (B65202) or spiperone).

-

Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[16]

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[15]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific binding at each concentration of this compound (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing D2 or D3 receptors.[18]

-

Materials:

-

Procedure:

-

Cell Plating: Seed cells into a 96- or 384-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration.

-

Stimulation: Add a fixed concentration of the dopamine agonist (typically an EC80 concentration) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP. The agonist will inhibit this, and the antagonist is expected to reverse this inhibition.

-

Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Analysis: Plot the measured cAMP levels (or the assay signal) against the log concentration of this compound. The resulting sigmoidal curve will demonstrate the concentration-dependent reversal of the agonist's effect. The IC50 value, representing the concentration of this compound that restores 50% of the inhibited response, can be calculated.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the D2/D3 receptor, a key event in receptor desensitization and G-protein-independent signaling. As an antagonist, this compound would block agonist-induced β-arrestin recruitment.[22]

-

Materials:

-

A specialized cell line co-expressing the target receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoverX PathHunter® cells using enzyme fragment complementation).[22][23]

-

Dopamine or a selective D2/D3 agonist.

-

This compound.

-

Assay plates and detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well assay plate.[22]

-

Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.

-

Agonist Stimulation: Add a fixed concentration of the dopamine agonist (e.g., EC80) to all wells (except negative controls) to stimulate β-arrestin recruitment.

-

Incubation: Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[22]

-

Detection: Add the detection reagents according to the manufacturer's protocol. In the case of the PathHunter® assay, this involves adding a substrate for the complemented β-galactosidase enzyme.

-

Signal Measurement: After a final incubation period, measure the signal (e.g., chemiluminescence) using a plate reader.

-

Analysis: The signal generated is proportional to the amount of β-arrestin recruitment. Plot the signal against the log concentration of this compound to determine its IC50 for blocking the agonist-induced response.

-

Conclusion

This compound is a potent dopamine D2/D3 receptor antagonist with a pharmacological profile similar to its parent compound, amisulpride, but with the potential for improved pharmacokinetic properties due to enhanced lipophilicity.[1] Its high affinity for D2 and D3 receptors, coupled with its demonstrated in vivo receptor occupancy at lower doses than amisulpride, positions it as a promising candidate for the treatment of schizophrenia and other dopamine-related disorders.[1][9] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel D2/D3 receptor antagonists, facilitating the advancement of next-generation antipsychotic therapies.

References

- 1. N-Methylamisulpride - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound | 5-HT7 receptor antagonist | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]

- 6. (-)S amisulpride binds with high affinity to cloned dopamine D3 and D2 receptors [iris.unimore.it]

- 7. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. lbpharma.us [lbpharma.us]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. researchgate.net [researchgate.net]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GloSensor™ cAMP Assay Protocol [promega.com]

- 20. cAMP-Glo™ Assay [promega.jp]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

N-Methyl Amisulpride: A Technical Overview of its Binding Affinity for the Serotonin 5-HT7 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of N-Methyl Amisulpride (also known as LB-102) for the serotonin (B10506) 5-HT7 receptor. The document details quantitative binding data, comprehensive experimental protocols, and visual representations of key biological pathways and workflows to support research and development in neuropharmacology.

Executive Summary

This compound, an N-methylated analog of the atypical antipsychotic amisulpride, is a potent antagonist at dopamine (B1211576) D2/D3 and serotonin 5-HT7 receptors.[1][2] Emerging research indicates that the interaction with the 5-HT7 receptor may be pivotal to its therapeutic effects. This guide consolidates the current understanding of this interaction, with a focus on its stereoselective nature and the methodologies used for its characterization.

Data Presentation: 5-HT7 Receptor Binding Affinity

The binding affinity of this compound and its parent compound, amisulpride, for the human 5-HT7 receptor has been quantified using competitive radioligand binding assays. The data, presented in terms of the dissociation constant (Kd) and the inhibition constant (Ki), reveals a notable stereoselectivity, with the R-enantiomer demonstrating significantly higher affinity for the 5-HT7 receptor.[3][4]

| Compound | Receptor | Parameter | Value (nM) |

| Racemic Amisulpride | Serotonin 5-HT7 | Kd | 44 ± 3[5] |

| (S)-Amisulpride | Serotonin 5-HT7 | Kd | 900 ± 1300[5] |

| (R)-Amisulpride | Serotonin 5-HT7 | Kd | 22 ± 1.5[5] |

| Racemic this compound (LB-102) | Serotonin 5-HT7 | Kd | 31 ± 1 [5] |

| (S)-N-Methyl Amisulpride (LB-103) | Serotonin 5-HT7 | Ki | >1000 |

| (R)-N-Methyl Amisulpride (LB-104) | Serotonin 5-HT7 | Ki | 20 |

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates a higher affinity.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for the 5-HT7 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT7 receptor.[5]

-

Radioligand: A high-affinity 5-HT7 receptor ligand, such as [3H]5-CT (5-carboxamidotryptamine).

-

Test Compounds: Racemic this compound and its purified enantiomers.

-

Non-specific Binding Control: A high concentration of a known 5-HT7 ligand (e.g., 10 µM serotonin) to determine non-specific binding.[6]

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a physiological pH.[6]

-

Scintillation Cocktail: For quantifying radioactivity.

-

Instrumentation: Liquid scintillation counter, cell harvester, and 96-well plates.

Procedure

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT7 receptor.

-

Homogenize the cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[7]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation to designated wells.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competitor, and the membrane preparation to designated wells.

-

Competition Binding: Add assay buffer, radioligand, serial dilutions of the test compound (this compound), and the membrane preparation to the remaining wells.[7]

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[6]

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[7]

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Mandatory Visualizations

Signaling Pathways

The serotonin 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the Gs/adenylyl cyclase pathway and the G12/RhoA pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT7 receptor.

References

- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-Methyl Amisulpride

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a synthetic N-methylated analog of the atypical antipsychotic drug Amisulpride.[1] It is currently under investigation as a novel treatment for schizophrenia and other psychiatric disorders.[1][2] The rationale for its development stems from the potential to modify the physicochemical properties of the parent compound, Amisulpride, thereby potentially altering its pharmacokinetic profile and therapeutic action. This guide provides a comprehensive overview of the available data on the pharmacodynamics and pharmacokinetics of N-Methyl Amisulpride, drawing comparisons with Amisulpride to offer a clear perspective for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor Binding and Mechanism of Action

The pharmacodynamic profile of this compound is primarily characterized by its interaction with dopamine (B1211576) and serotonin (B10506) receptors, a profile it shares with its parent compound.

Mechanism of Action

This compound functions as a selective antagonist of dopamine D2 and D3 receptors and the serotonin 5-HT7 receptor.[2] Similar to Amisulpride, its therapeutic effects are believed to be mediated through a dose-dependent dual action:

-

At low doses: It is thought to preferentially block presynaptic D2/D3 autoreceptors. This action inhibits the negative feedback loop for dopamine release, thereby increasing dopaminergic neurotransmission. This mechanism is associated with the alleviation of negative and depressive symptoms.[3][4]

-

At high doses: It acts as a potent antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[4][5] This blockade reduces dopaminergic hyperactivity, which is the mechanism responsible for its antipsychotic effects on positive symptoms.[6]

The antagonism of the 5-HT7 receptor may also contribute to its potential antidepressant effects.[6]

Quantitative Receptor Binding Data

In vitro studies have demonstrated that this compound possesses a pharmacological potency and receptor binding profile that is largely equivalent to that of Amisulpride.[7][8] A critical finding is the stereoselective nature of its binding: the S-enantiomer displays a significantly higher affinity for the D2 receptor, whereas the R-enantiomer has a strong preference for the 5-HT7 receptor.[9]

| Compound | Receptor | Binding Affinity (Kd or Ki, nM) |

| This compound (LB-102, Racemic) | D2 | ~1 nM |

| 5-HT7 | ~30 nM (approx. 30-fold weaker than D2)[9] | |

| (S)-N-Methyl Amisulpride | D2 | High Affinity (preferred enantiomer)[9] |

| (R)-N-Methyl Amisulpride | 5-HT7 | High Affinity (preferred enantiomer)[9] |

| Amisulpride (Racemic) | D2 | 3.0 nM[3] |

| D3 | 3.5 nM[3] |

Table 1: Comparative In Vitro Receptor Binding Affinities.

Signaling Pathway Visualization

The diagram below illustrates the primary signaling pathways modulated by this compound. As a D2 receptor antagonist, it blocks the inhibition of adenylyl cyclase, thereby influencing downstream cAMP levels. As a 5-HT7 antagonist, it modulates separate G-protein coupled pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed human pharmacokinetic data for this compound is emerging from its ongoing clinical development.[8] The properties of Amisulpride serve as a crucial reference point. The N-methylation of Amisulpride is expected to increase its lipophilicity, which may influence its absorption and ability to cross the blood-brain barrier.[1]

Reference Pharmacokinetic Profile: Amisulpride

Amisulpride exhibits linear pharmacokinetics, low metabolism, and is primarily excreted by the kidneys.[5]

| Parameter | Value | Reference |

| Bioavailability (Oral) | 48% | [3][5] |

| Time to Peak Plasma Conc. (Tmax) | 1 - 4 hours | [6] |

| Plasma Protein Binding | 16 - 17% | [3][5] |

| Metabolism | Minimal; two major inactive metabolites identified. Not a substrate for CYP450 enzymes. | [6][10][11] |

| Elimination Half-life (t1/2) | ~12 hours | [3][5] |

| Excretion | Primarily renal, as unchanged drug. | [10][12] |

Table 2: Summary of Pharmacokinetic Parameters for Amisulpride.

This compound (LB-102) Pharmacokinetic Insights

Data from a Phase 1, single and multiple ascending dose (SAD/MAD) study in healthy volunteers provides initial insights:[8]

-

Accumulation: In the MAD portion of the study, trough concentrations of LB-102 and its metabolite, Amisulpride, appeared to plateau before the morning dose on Day 4, indicating that a steady state was being approached.[8]

-

Metabolism: Amisulpride is present as a metabolite of this compound, but at a concentration of approximately 2.5% of the parent compound, classifying it as a minor active metabolite.[8]

-

Receptor Occupancy: Positron Emission Tomography (PET) studies have been conducted to measure the dopamine receptor occupancy of orally administered LB-102.[2] Results indicate that a steady-state daily oral dose of 50 mg provided striatal dopamine occupancy in the desired 60-80% range over a 24-hour period.[2]

Experimental Protocols

The characterization of this compound relies on established methodologies in pharmacology and clinical research.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.

-

Preparation: Cell membranes expressing the target receptor (e.g., D2 or 5-HT7) are isolated and prepared in a suitable buffer.

-

Reaction Mixture: The membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor and is tagged with a radioactive isotope) and varying concentrations of the test compound (this compound).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration.

-

Quantification: The radioactivity of the filter-bound material is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

-

Data Analysis: The data is used to generate a displacement curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Protocol 2: Phase 1 SAD/MAD Pharmacokinetic Study

This clinical trial design is fundamental for evaluating the safety, tolerability, and pharmacokinetics of an investigational drug in humans.

-

Study Design: The study is typically double-blind and placebo-controlled. It consists of two parts:

-

Part A - Single Ascending Dose (SAD): Sequential cohorts of healthy subjects receive a single, escalating dose of the drug or a placebo.

-

Part B - Multiple Ascending Doses (MAD): Sequential cohorts receive multiple, escalating doses of the drug or placebo over a set period (e.g., 7 days) to assess steady-state pharmacokinetics.[8]

-

-

Subject Enrollment: Healthy volunteers are screened and enrolled based on strict inclusion and exclusion criteria.

-

Dosing & Monitoring: Subjects are dosed according to the protocol. They are closely monitored for adverse events, and vital signs and electrocardiograms (ECGs) are regularly recorded.

-

Pharmacokinetic Sampling: Blood samples are collected at numerous predefined time points before and after dosing (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48 hours post-dose).

-

Bioanalysis: Plasma is separated from the blood samples, and the concentrations of the parent drug (this compound) and its major metabolites (e.g., Amisulpride) are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Amisulpride - Wikipedia [en.wikipedia.org]

- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. benchchem.com [benchchem.com]

- 8. lbpharma.us [lbpharma.us]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]

- 12. A systematic review and combined meta‐analysis of concentration of oral amisulpride - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of N-Methyl Amisulpride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride.[1] Developed to enhance blood-brain barrier permeability, N-Methyl Amisulpride is under investigation for the treatment of schizophrenia and other psychiatric disorders.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological profile at key central nervous system targets. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to further investigate this compound. In vitro studies have indicated that this compound and its parent compound, amisulpride, exhibit comparable pharmacological potency and central nervous system receptor binding profiles.[2]

Receptor Binding Profile

The primary in vitro pharmacological activity of this compound is characterized by its high affinity for dopamine (B1211576) D2 and D3 receptors, as well as the serotonin (B10506) 5-HT7 receptor.[1] It displays negligible affinity for other common central nervous system receptors, such as muscarinic or histaminergic receptors.[3]

Quantitative Binding Affinity Data

The binding affinities of racemic this compound and its enantiomers, alongside amisulpride for comparison, at human dopamine D2, D3, and serotonin 5-HT7 receptors are summarized in the table below. The data reveals a stereoselective binding profile, with the S-enantiomer showing higher affinity for the D2 receptor and the R-enantiomer demonstrating a preference for the 5-HT7 receptor.[4][5]

| Compound | Receptor | Parameter | Value (nM) |

| Racemic this compound (LB-102) | Dopamine D2 | Kd | 0.82 ± 0.02 |

| Serotonin 5-HT7 | Kd | 31 ± 1 | |

| Racemic Amisulpride | Dopamine D2 | Kd | 1.1 ± 0.12 |

| Dopamine D3 | Ki | 3.2 | |

| Serotonin 5-HT7 | Kd | 44 ± 3 | |

| (S)-Amisulpride | Serotonin 5-HT7 | Kd | 900 ± 1300 |

| (R)-Amisulpride | Serotonin 5-HT7 | Kd | 22 ± 1.5 |

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity.[4]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of this compound for its target receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptor.[4]

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-spiperone for D2 receptors or [3H]-lysergic acid diethylamide for 5-HT7 receptors), and varying concentrations of this compound.[6]

-

For determining non-specific binding, a high concentration of a known ligand (e.g., haloperidol (B65202) for D2 receptors) is used instead of this compound.

-

Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[6]

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by performing a non-linear regression analysis of the competition binding curve.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[6]

-

Functional Assays

Functional assays are conducted to determine the effect of this compound on receptor-mediated signaling pathways.

Dopamine D2 Receptor Functional Antagonism (cAMP Assay)

Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] The antagonistic activity of this compound at D2 receptors can be quantified by its ability to block the agonist-induced decrease in cAMP levels.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Seed the cells into a 96- or 384-well plate.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a known D2 receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a dose-response curve for this compound's inhibition of the agonist-induced decrease in cAMP.

-

Calculate the IC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of the agonist effect.

-

Serotonin 5-HT7 Receptor Functional Antagonism

Serotonin 5-HT7 receptors are Gαs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8] The functional antagonism of this compound at 5-HT7 receptors can be assessed by its ability to block the agonist-induced increase in cAMP.

Serotonin 5-HT7 Receptor Signaling Pathway

References

The Discovery and Development of LB-102: A Novel Benzamide for the Treatment of Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Schizophrenia is a complex and debilitating mental disorder with a significant unmet medical need for novel therapeutics offering an improved efficacy and tolerability profile. LB-102, a novel benzamide (B126) derivative, has emerged as a promising candidate for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of LB-102. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the advancement of this potential first-in-class antipsychotic. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific concepts.

Introduction: The Rationale for LB-102

The therapeutic landscape for schizophrenia has been dominated by antipsychotics that primarily target dopamine (B1211576) D2 receptors. While effective for many patients, these agents are often associated with significant side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and sedation, leading to poor treatment adherence.[1] Amisulpride (B195569), a benzamide antipsychotic approved in Europe, has demonstrated a favorable efficacy and tolerability profile, particularly in treating the negative symptoms of schizophrenia.[1][2] However, its clinical use is limited by poor blood-brain barrier (BBB) permeability, necessitating high doses that can lead to peripheral side effects.[3][4]

LB-102 was rationally designed to overcome the limitations of amisulpride. It is a new chemical entity, specifically the N-methylated analogue of amisulpride.[2][5] This subtle structural modification—the addition of a single methyl group—enhances its lipophilicity, leading to improved BBB penetration.[2][5] The central hypothesis behind the development of LB-102 is that by achieving higher brain concentrations at lower peripheral doses, it could offer a superior therapeutic window with enhanced efficacy and an improved safety and tolerability profile compared to its parent compound and other existing antipsychotics.[3]

Chemical Synthesis and Characterization

LB-102, chemically named N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide, is synthesized from the readily available precursor, amisulpride.[6]

Synthetic Protocol: N-methylation of Amisulpride

The preparation of LB-102 (referred to as Compound 102 in patent literature) can be achieved through a multi-step synthesis starting from amisulpride. A representative synthetic scheme is outlined below, based on descriptions in the patent literature.

-

Step 1: Protection of the Amide Nitrogen. The secondary amide nitrogen of amisulpride is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting amisulpride with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) in an appropriate solvent such as dichloromethane.

-

Step 2: N-methylation. The protected amisulpride is then subjected to N-methylation. This can be accomplished using a methylating agent like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Step 3: Deprotection. The Boc protecting group is subsequently removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, LB-102.

-

Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization to obtain LB-102 of high purity.

Physicochemical Properties and Characterization

The successful synthesis of LB-102 is confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C18H29N3O4S |

| Molecular Weight | 383.51 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Characterization data such as 1H NMR, 13C NMR, and mass spectrometry would be utilized to confirm the structure and purity of the synthesized LB-102.

Mechanism of Action and Preclinical Pharmacology

LB-102 is a potent antagonist of dopamine D2 and D3 receptors and also exhibits antagonist activity at the serotonin (B10506) 5-HT7 receptor.[7][8][9][10][11] This multi-target receptor binding profile is believed to contribute to its antipsychotic efficacy, with the potential for procognitive and antidepressant effects mediated through 5-HT7 receptor antagonism.[8]

Receptor Binding Profile

In vitro receptor binding studies have demonstrated that LB-102 retains a high affinity for D2 and D3 receptors, comparable to amisulpride, with a Ki of 2.8 nM against D2 and 3.2 nM against D3 receptors.[3] It also shows affinity for the 5-HT7 receptor with a Ki of 32 nM.[12] Notably, LB-102 exhibits weak inhibition at other receptors, such as alpha-adrenergic, histaminergic, and muscarinic receptors, which is predictive of a favorable side-effect profile with a low incidence of sedation, orthostatic hypotension, and anticholinergic effects.[6][12]

Table 1: Receptor Binding Affinities (Ki) of LB-102

| Receptor | Ki (nM) |

| Dopamine D2 | 2.8[3] |

| Dopamine D3 | 3.2[3] |

| Serotonin 5-HT7 | 32[12] |

Preclinical Efficacy Models

The antipsychotic potential of LB-102 was evaluated in several well-established rodent models of schizophrenia.

This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia. In a rat study, LB-102 demonstrated a dose-dependent reduction in amphetamine-induced hyperlocomotion.[3]

-

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) for several days prior to the experiment.

-

Drug Administration: On the test day, rats are pre-treated with vehicle or LB-102 at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

-

Amphetamine Challenge: After a specified pre-treatment time (e.g., 60 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Data Collection: Locomotor activity is recorded for a subsequent period (e.g., 90 minutes) using an automated activity monitoring system with infrared beams.

-

Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

-

This mouse model is also predictive of antipsychotic activity, particularly D2 receptor blockade. LB-102 was shown to significantly reduce apomorphine-induced climbing behavior in mice, with an efficacy comparable to amisulpride.[3]

-

Experimental Protocol:

-

Animals: Male CD-1 mice are used.

-

Drug Administration: Mice are pre-treated with vehicle or LB-102 at various doses.

-

Apomorphine (B128758) Challenge: After the pre-treatment period, mice are administered apomorphine (e.g., 1.5 mg/kg, s.c.).

-

Observation: Mice are placed individually in cylindrical wire mesh cages, and the time spent climbing (all four paws on the cage wall) is recorded for a defined period (e.g., 30 minutes).

-

Analysis: The total climbing time is calculated and compared between the different treatment groups.

-

The NOR test is employed to evaluate the potential of a compound to improve cognitive deficits, a core feature of schizophrenia. In a sub-chronic PCP rat model of cognitive impairment, LB-102 demonstrated the ability to reverse cognitive deficits.[3]

-

Experimental Protocol:

-

Animals and Model Induction: Male Lister Hooded rats are treated with phencyclidine (PCP) or vehicle for a period (e.g., 7 days) to induce a cognitive deficit, followed by a washout period.

-

Habituation: Rats are habituated to an open-field arena in the absence of objects.

-

Training Phase (T1): Each rat is placed in the arena with two identical objects and allowed to explore them for a set time (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): A delay is introduced between the training and testing phases (e.g., 1 hour).

-

Testing Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

-

Drug Treatment: LB-102 or vehicle is administered before the training or testing phase, depending on the study design.

-

Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory.

-

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents indicated that LB-102 has an oral pharmacokinetic profile comparable to amisulpride.[3] It exhibits a demethylation burst, likely due to first-pass metabolism, followed by a steady state with equal proportions of LB-102 and its demethylated metabolite, amisulpride.[3]

Clinical Development

The clinical development program for LB-102 has progressed through Phase 1 and Phase 2 studies, with plans for Phase 3 trials.

Phase 1 Clinical Program

The Phase 1 program for LB-102 consisted of a first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers (NCT04187560) and a positron emission tomography (PET) study to assess dopamine receptor occupancy (NCT04588129).[4][5]

In the ascending dose study, LB-102 was generally safe and well-tolerated.[4] The most common adverse event was a transient elevation in prolactin levels, which was expected given its mechanism of action as a dopamine antagonist.[4] There were a few instances of extrapyramidal symptoms (acute dystonia) at higher doses, which is typically associated with dopamine receptor occupancy exceeding 80%.[4]

The pharmacokinetic properties of LB-102 were found to be amenable to once-daily dosing, with a half-life of approximately 13 hours.[5] Plasma concentrations of LB-102 were nearly perfectly dose-linear.[5]

Table 2: Summary of Phase 1 Pharmacokinetic Parameters for LB-102

| Parameter | Value |

| Half-life (t½) | ~13 hours[5] |

| Dose Proportionality | Nearly dose-linear plasma concentrations[5] |

The PET study demonstrated that a once-daily oral dose of 50 mg of LB-102 achieved striatal dopamine receptor occupancy in the desired therapeutic range of 60-80% consistently over a 24-hour period.

Phase 2 Clinical Trial (NOVA1)

The efficacy and safety of LB-102 were evaluated in the NOVA1 study, a Phase 2, randomized, double-blind, placebo-controlled, multi-center inpatient trial in adult patients with acutely exacerbated schizophrenia (NCT06179108).[6][7]

-

Population: Approximately 359 adult inpatients with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.[6]

-

Intervention: Patients were randomized to receive once-daily oral doses of 50 mg of LB-102, 75 mg of LB-102, an exploratory 100 mg dose of LB-102, or placebo for 28 days.[6][7]

-

Primary Endpoint: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at day 28.[7]

-

Secondary Endpoints: Secondary objectives included evaluating the change in the Clinical Global Impression of Severity (CGI-S) score, safety, and tolerability.[7][9]

The NOVA1 trial successfully met its primary endpoint, with all doses of LB-102 demonstrating a statistically significant reduction in PANSS total score compared to placebo at 4 weeks.

Table 3: Key Efficacy Outcomes of the Phase 2 NOVA1 Trial

| Treatment Group (Dose) | n | Placebo-Adjusted Change in PANSS Total Score | p-value | Effect Size | Mean Change from Baseline in CGI-S Score vs. Placebo | p-value |

| LB-102 (50 mg) | 107 | -5.0 | 0.0009 | 0.61 | -0.72[9] | 0.0008 |

| LB-102 (75 mg) | 108 | -4.7 | 0.0022 | 0.41 | -0.67[9] | 0.0048 |

| LB-102 (100 mg) | 36 | -6.8 | 0.0017 | 0.83 | -0.84[9] | 0.0026 |

LB-102 was generally safe and well-tolerated in the NOVA1 study. There was a low incidence of extrapyramidal symptoms (EPS) and minimal QT interval prolongation.[8] The average placebo-adjusted weight gain was 2 kg, and only one case of sedation was reported across all 251 patients who received LB-102.[6] The most common adverse events were insomnia, headache, anxiety, and agitation, which are consistent with other antipsychotic medications.

Visualizations

Signaling Pathway of LB-102

Caption: Proposed signaling pathway of LB-102.

Experimental Workflow for Amphetamine-Induced Hyperactivity

Caption: Experimental workflow for the amphetamine-induced hyperactivity model.

Phase 2 (NOVA1) Clinical Trial Design

Caption: Design of the Phase 2 (NOVA1) clinical trial for LB-102.

Future Directions and Conclusion

The promising efficacy and safety data from the Phase 2 NOVA1 trial support the continued development of LB-102 for the treatment of schizophrenia. LB Pharmaceuticals plans to advance LB-102 into Phase 3 clinical development and is also exploring its potential in other psychiatric indications, such as bipolar depression and for addressing the negative symptoms of schizophrenia.[1][9][11] Furthermore, the development of a long-acting injectable (LAI) formulation of LB-102 is underway to improve treatment adherence.[1][2]

References

- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10259786B2 - Psychotropic agents and uses thereof - Google Patents [patents.google.com]

- 3. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]

- 6. US10167256B2 - Psychotrophic agents and uses thereof - Google Patents [patents.google.com]

- 7. CN103819383A - Synthesis method for amisulpride - Google Patents [patents.google.com]

- 8. CN112089698A - Amisulpride tablet and preparation method thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 12. Synthesis method of process impurity of amisulpride - Eureka | Patsnap [eureka.patsnap.com]

Lipophilicity and Blood-Brain Barrier Permeability of N-Methyl Amisulpride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) antipsychotic developed as an N-methylated analog of amisulpride. A primary objective in the design of N-Methyl Amisulpride was to enhance its lipophilicity and, consequently, its ability to permeate the blood-brain barrier (BBB). Amisulpride itself exhibits low passive diffusion across the BBB, necessitating higher doses for central nervous system activity[1]. This technical guide provides a comprehensive overview of the lipophilicity and BBB permeability of this compound, presenting key data, experimental methodologies, and the underlying transport mechanisms.

Core Concepts: Lipophilicity and Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy for treating central nervous system disorders. Two key physicochemical properties govern this process:

-

Lipophilicity: The affinity of a molecule for a lipid-rich environment. It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) between an organic and an aqueous phase. Higher LogP/LogD values generally correlate with increased passive diffusion across the lipid bilayers of the BBB.

-

Blood-Brain Barrier Permeability: The rate at which a substance crosses the BBB. This can be measured using various in vitro and in vivo models, with the effective permeability coefficient (Pe) being a common quantitative measure.

In addition to passive diffusion, carrier-mediated transport systems, such as organic cation transporters (OCTs), can play a significant role in the transit of molecules across the BBB[2].

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters for this compound and its parent compound, amisulpride.

Table 1: Lipophilicity Data

| Compound | LogP (experimental) | pKa |

| This compound (LB-102) | 1.72[3] | 9.36[3] |

| Amisulpride | 1.52[3] | 9.32[3] |

Table 2: Blood-Brain Barrier Permeability Data

| Compound | In Vitro Permeability (Pe) (cm/s) | Brain-to-Plasma Ratio | Primary BBB Transport Mechanism |

| This compound (LB-102) | Data not available | Expected to be higher than amisulpride | Enhanced passive diffusion; likely substrate for Organic Cation Transporters |

| Amisulpride | 0.36 ± 0.1 × 10⁻⁶[2] | < 0.1[2] | Limited passive diffusion; Substrate for Organic Cation Transporters (OCT1, OCT2, OCT3, OCTN1, OCTN2)[2] |

Note: While a specific experimental Pe value for this compound is not publicly available, preclinical studies demonstrating double the dopamine (B1211576) receptor occupancy in the brain compared to amisulpride at a given dose strongly suggest enhanced BBB penetration[4].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of lipophilicity and BBB permeability. Below are representative protocols for the key experiments cited.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.

Protocol:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Compound Addition: A known amount of the test compound (this compound or amisulpride) is dissolved in the pre-saturated aqueous or organic phase.

-

Equilibration: The mixture is placed in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells (Transwell Model)

This assay utilizes a cell-based model to mimic the BBB and assess the permeability of compounds. The hCMEC/D3 cell line is a well-established model of human brain capillary endothelial cells.

Protocol:

-

Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured to confluence on microporous membranes of Transwell® inserts.

-

Barrier Integrity Assessment: The integrity of the endothelial cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability of a known low-permeability marker (e.g., Lucifer Yellow or a fluorescently labeled dextran).

-

Compound Application: The test compound (this compound or amisulpride) is added to the apical (blood side) chamber of the Transwell® system.

-

Sampling: At various time points, samples are taken from the basolateral (brain side) chamber.

-

Concentration Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of compound appearance in the basolateral chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the apical chamber.

-

Visualizations

Experimental Workflow for LogP Determination

References

- 1. N-Methylamisulpride - Wikipedia [en.wikipedia.org]

- 2. The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lbpharma.us [lbpharma.us]

N-Methyl Amisulpride: A Technical Guide to a Novel Benzamide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel, second-generation antipsychotic currently under investigation for the treatment of schizophrenia and other psychiatric disorders.[1][2] As a substituted benzamide (B126) derivative, it represents a targeted evolution of its parent compound, amisulpride, engineered to enhance its pharmacokinetic profile and therapeutic window.[2][3] This technical guide provides an in-depth examination of N-Methyl Amisulpride's chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies. By structurally modifying amisulpride through N-methylation, LB-102 achieves greater lipophilicity, leading to improved permeability across the blood-brain barrier.[3][4] This key modification allows for significantly lower dosing to achieve therapeutic dopamine (B1211576) receptor occupancy, potentially reducing peripheral side effects associated with amisulpride, such as QT prolongation.[4] This document consolidates current knowledge, presenting quantitative data in structured tables and visualizing complex biological and chemical processes through detailed diagrams to support ongoing research and development in neuropsychopharmacology.

Introduction to this compound (LB-102)

This compound is the N-methylated analogue of amisulpride, a well-established benzamide antipsychotic used in many countries for treating schizophrenia.[2][4] Both compounds belong to the substituted benzamide class of chemicals, characterized by a specific chemical scaffold.[3] The primary innovation of this compound lies in a single methyl group addition, a subtle but critical modification that enhances its ability to cross the blood-brain barrier while preserving the parent drug's high affinity and selectivity for its target receptors.[2]

Developed by LB Pharmaceuticals, this compound (LB-102) is being evaluated in oral and parenteral formulations and has reached Phase 2 clinical trials for schizophrenia.[4][5] Its development aims to provide a first-in-class benzamide treatment option in the United States with an improved safety and tolerability profile compared to its predecessor.[2][6]

Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the benzamide core. Amisulpride is chemically defined as 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[3] this compound modifies this structure, resulting in the IUPAC name N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide.[4]